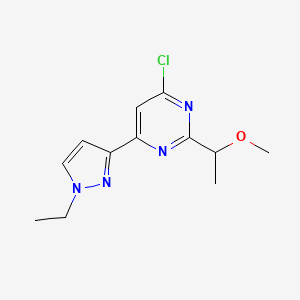

4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine

Description

4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chloro, 1-ethylpyrazole, and 1-methoxyethyl groups. The compound’s molecular formula is inferred to be C₁₂H₁₆ClN₄O (based on similar analogs), with a molecular weight of approximately 280–285 g/mol . Key features include:

- Chloro group at position 4: Enhances electrophilicity, facilitating nucleophilic substitution reactions.

- 1-Methoxyethyl at position 2: Modulates lipophilicity and solubility .

Safety protocols emphasize avoiding ignition sources and proper storage, aligning with standard practices for halogenated pyrimidines .

Properties

Molecular Formula |

C12H15ClN4O |

|---|---|

Molecular Weight |

266.73 g/mol |

IUPAC Name |

4-chloro-6-(1-ethylpyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine |

InChI |

InChI=1S/C12H15ClN4O/c1-4-17-6-5-9(16-17)10-7-11(13)15-12(14-10)8(2)18-3/h5-8H,4H2,1-3H3 |

InChI Key |

VDJUDLRUUKGQTA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=N1)C2=CC(=NC(=N2)C(C)OC)Cl |

Origin of Product |

United States |

Biological Activity

4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound's chemical structure can be described as follows:

- Molecular Formula : C13H16ClN5O

- Molecular Weight : 285.75 g/mol

- IUPAC Name : 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine

The biological activity of 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes, contributing to its potential as a therapeutic agent.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that it could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, it showed effectiveness against breast and lung cancer models, highlighting its potential as an anticancer agent .

Antimicrobial Properties

In addition to anticancer activity, 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine has demonstrated antimicrobial effects against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

CYP Enzyme Interaction

The compound has been studied for its interaction with cytochrome P450 enzymes, particularly CYP3A4. It was found to exhibit both inhibition and induction of CYP3A4 activity, which is crucial for drug metabolism and can lead to significant drug-drug interactions .

Case Studies

| Study | Findings |

|---|---|

| Anticancer Study | Inhibition of cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines; induced apoptosis via caspase activation. |

| Antimicrobial Study | Effective against E. coli and S. aureus; disruption of cell wall integrity observed. |

| CYP Interaction Study | Potent inhibitor of CYP3A4; implications for potential drug interactions noted. |

Synthesis and Optimization

The synthesis of 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine involves several steps, including the formation of the pyrazole ring followed by chlorination and alkylation processes. Researchers have optimized these synthetic routes to enhance yield and purity .

Structure-Activity Relationship (SAR)

Studies on SAR have identified key substituents that enhance biological activity. Modifications in the pyrazole and pyrimidine rings significantly impact the compound's potency against various targets .

Scientific Research Applications

4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The compound features a pyrimidine core with multiple substituents:

- Chloro group at the 4-position

- Pyrazolyl group at the 6-position

- Methoxyethyl substituent at the 2-position

These functional groups enhance its solubility and biological activity, making it a candidate for various pharmacological applications.

Antitubercular Properties

Research indicates that compounds similar to 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine exhibit significant antitubercular activity. The arrangement of nitrogen atoms within the pyrazolyl and pyrimidine rings may confer iron-chelating properties, which are crucial for inhibiting the growth of Mycobacterium tuberculosis. Studies have shown that related compounds can effectively disrupt iron metabolism in pathogens, thereby limiting their growth and proliferation.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Similar pyrazolylpyrimidine derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. By targeting CDK2/cyclin A2 complexes, these compounds can induce significant anti-proliferative effects on various cancer cell lines. The unique combination of functional groups in this compound may enhance its selectivity and potency against tumor cells.

Comparison with Related Compounds

The following table summarizes some structurally related compounds and their biological activities:

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chlorine atom at position 4 of the pyrimidine ring serves as a primary site for nucleophilic substitution due to its electrophilic nature. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amination | NH₃ (excess), EtOH, reflux | 4-Amino-6-(1-ethylpyrazol-3-yl)pyrimidine | |

| Alkoxylation | NaOCH₃, DMF, 80°C | 4-Methoxy derivative | |

| Thiol Substitution | HS-R (thiols), K₂CO₃, DMSO | 4-Sulfanyl derivatives |

These substitutions are critical for introducing pharmacophores or modifying solubility. Steric hindrance from the pyrazole and methoxyethyl groups influences reaction rates.

Hydrolysis Reactions

Under alkaline conditions, the pyrimidine ring undergoes hydrolysis, leading to ring-opening or hydroxylation:

| Condition | Product | Key Observations | Reference |

|---|---|---|---|

| NaOH (1M), H₂O, 90°C | 6-(1-ethylpyrazol-3-yl)pyrimidin-4-ol | Selective hydrolysis at C4-Cl bond | |

| HCl (conc.), reflux | Degradation to pyrazole-carboxylic acids | Acidic conditions destabilize the pyrimidine |

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole moiety at position 6 participates in electrophilic substitutions, though steric effects from the ethyl group limit reactivity:

| Reaction | Reagents | Position Modified | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Pyrazole C4 | Nitro-substituted derivative | |

| Halogenation | Cl₂, FeCl₃, CHCl₃ | Pyrazole C5 | Chlorinated pyrazole-pyrimidine |

Oxidation of the Methoxyethyl Group

The methoxyethyl side chain at position 2 undergoes oxidation to yield ketones or carboxylic acids:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | H₂O, 60°C | 2-(Carboxyethyl)pyrimidine derivative | |

| CrO₃ | H₂SO₄, acetone | 2-(Ketone)pyrimidine |

Cyclization Reactions

Thermal or catalytic conditions promote cyclization to form fused heterocycles:

Comparative Reactivity of Analogous Compounds

The reactivity of this compound aligns with structurally related pyrimidine derivatives:

| Compound | Key Reaction | Biological Relevance |

|---|---|---|

| 4-Chloro-6-(1,5-dimethylpyrazol-3-yl)pyrimidine | Suzuki coupling at C4-Cl | Anticancer lead optimization |

| 4-Chloro-2-isobutylpyrimidine | Nucleophilic substitution with amines | Antibacterial applications |

Comparison with Similar Compounds

Compound A : 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-(1-methoxyethyl)pyrimidine (CAS 1708437-44-8)

- Molecular Formula : C₁₃H₁₇ClN₄O

- Molecular Weight : 280.75 g/mol

- Discontinued commercial availability suggests synthetic or stability challenges .

Compound B : 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine (CAS 1708288-58-7)

Compound C : 4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine (CAS 438249-83-3)

Key Observations:

Substituent Impact :

- Pyrazole derivatives (Compounds A and B) exhibit higher nitrogen content, favoring interactions with biological targets like kinases or DNA .

- Compound C’s phenyl group may confer π-π stacking interactions but reduces polarity, limiting aqueous solubility .

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.